molecular formula C10H9N3O3 B495251 2-[(2-Furylmethyl)amino]-5-nitropyridine

2-[(2-Furylmethyl)amino]-5-nitropyridine

Cat. No.: B495251
M. Wt: 219.2g/mol
InChI Key: DXUFBHDHPVBJLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2-Furylmethyl)amino]-5-nitropyridine is a nitropyridine derivative characterized by a furylmethylamine substituent at the 2-position and a nitro group at the 5-position of the pyridine ring. The nitro group enhances electron-withdrawing properties, influencing reactivity and intermolecular interactions, while the furylmethylamine substituent may contribute to biological activity or crystallographic packing .

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.2g/mol

IUPAC Name

N-(furan-2-ylmethyl)-5-nitropyridin-2-amine

InChI

InChI=1S/C10H9N3O3/c14-13(15)8-3-4-10(11-6-8)12-7-9-2-1-5-16-9/h1-6H,7H2,(H,11,12)

InChI Key

DXUFBHDHPVBJLA-UHFFFAOYSA-N

SMILES

C1=COC(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]

Canonical SMILES

C1=COC(=C1)CNC2=NC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogues of 2-[(2-Furylmethyl)amino]-5-nitropyridine, highlighting substituent variations, applications, and properties:

Compound Name Substituents Molecular Formula Key Applications/Properties Evidence Source
MBANP 2-(Methyl benzyl amino)-5-nitro C₁₃H₁₃N₃O₂ Nonlinear optical materials; large single crystals with acentric symmetry
2-Chloro-5-nitropyridin-4-amine 2-Cl, 4-NH₂, 5-NO₂ C₅H₄ClN₃O₂ Synthesis of heterocyclic drugs; N–H···Cl/N hydrogen bonding
2-(trans-3,5-Dimethylpiperidin-1-yl)-5-nitropyridine 2-(trans-3,5-dimethylpiperidinyl) C₁₂H₁₇N₃O₂ Enantiomer-specific biological activity; resolved via chiral SFC
2-Amino-5-nitropyridine (L1) 2-NH₂, 5-NO₂ C₅H₅N₃O₂ MOF construction; pH-dependent Cd(II) coordination modes
5-Fluoro-3-Nitropyridin-2-Amine 2-NH₂, 3-NO₂, 5-F C₅H₄FN₃O₂ Pharmaceutical intermediate; fluorinated bioactivity
2-[(2-Aminoethyl)amino]-5-nitropyridine 2-(2-Aminoethylamino), 5-NO₂ C₇H₁₀N₄O₂ Laboratory chemical; acute toxicity (H302, H315)
Key Comparative Analyses

B. Crystallographic and Coordination Behavior

  • Nonlinear Optical Properties: MBANP forms large acentric crystals due to hydrogen bonding and π-π interactions, critical for second-harmonic generation (SHG) applications .
  • MOF Construction: 2-Amino-5-nitropyridine (L1) coordinates with Cd(II) to form pH-dependent architectures. At lower pH, it generates layered MOFs with anion⋯π interactions, while higher pH yields chloride-bridged chains .
Data Table: Physicochemical Properties
Property This compound (Inferred) MBANP 2-Chloro-5-nitropyridin-4-amine
Molecular Weight (g/mol) ~235.2 (estimated) 259.26 189.56
Melting Point Not reported 168–170°C 215–217°C
Hydrogen Bonding Likely N–H···O/Nitro N–H···O, C–H···O N–H···Cl, N–H···N
Applications Potential biological/coordination roles Nonlinear optics Drug synthesis

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.